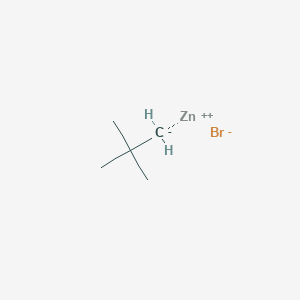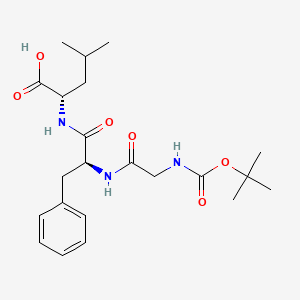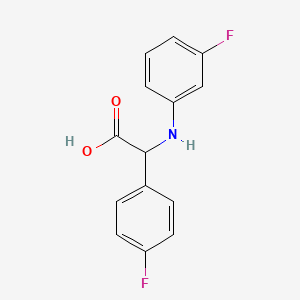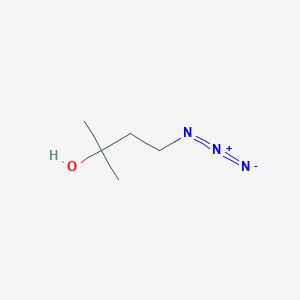
NEOPENTYLZINCBROMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NEOPENTYLZINCBROMIDE is a compound that consists of a zinc atom bonded to a 2-methanidyl-2-methylpropane group and a bromide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NEOPENTYLZINCBROMIDE typically involves the reaction of zinc with 2-methanidyl-2-methylpropane and bromide under controlled conditions. One common method is the hydrothermal synthesis, where the reactants are subjected to high temperatures and pressures in an aqueous solution . This method allows for the formation of the desired compound with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrothermal reactors or other advanced synthesis techniques to ensure consistent quality and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
NEOPENTYLZINCBROMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc.
Reduction: It can be reduced to form lower oxidation states or elemental zinc.
Substitution: The bromide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like chloride ions for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are adjusted based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions may produce different zinc halides.
Aplicaciones Científicas De Investigación
NEOPENTYLZINCBROMIDE has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of NEOPENTYLZINCBROMIDE involves its interaction with various molecular targets and pathways. In biological systems, zinc ions play a crucial role in catalytic, structural, and regulatory functions . The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to NEOPENTYLZINCBROMIDE include other zinc halides, such as zinc chloride and zinc iodide . These compounds share similar chemical properties but differ in their reactivity and applications.
Uniqueness
What sets this compound apart is its specific structure, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in advanced materials and biological systems make it a compound of significant interest.
Propiedades
Fórmula molecular |
C5H11BrZn |
|---|---|
Peso molecular |
216.4 g/mol |
Nombre IUPAC |
zinc;2-methanidyl-2-methylpropane;bromide |
InChI |
InChI=1S/C5H11.BrH.Zn/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |
Clave InChI |
BFDYADSOGAJTMG-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)[CH2-].[Zn+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-Ethyl 2-(((S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)amino)-4-phenylbutanoate](/img/structure/B8453828.png)

![3-(4-Chlorophenyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8453842.png)
![Acetamide, 2,2,2-trifluoro-N-[(4-hydroxyphenyl)methyl]-](/img/structure/B8453848.png)






![2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-ol](/img/structure/B8453899.png)

![tert-butyl-[[3-(chloromethyl)-6-methyl-2-phenylmethoxypyridin-4-yl]methoxy]-dimethylsilane](/img/structure/B8453907.png)
